molecular formula C14H14O2 B1584208 2-(4-Methoxybenzyl)phenol CAS No. 37155-50-3

2-(4-Methoxybenzyl)phenol

Cat. No. B1584208
CAS RN: 37155-50-3
M. Wt: 214.26 g/mol
InChI Key: ALZWVPLMSWPDQR-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .


Synthesis Analysis

The synthesis of 2-(4-Methoxybenzyl)phenol involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxybenzyl)phenol can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .


Chemical Reactions Analysis

The chemical reactions of 2-(4-Methoxybenzyl)phenol involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxybenzyl)phenol include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Rapid Synthesis of Phenolic Resins

  • Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the rapid synthesis of phenolic resins via microwave-assisted self-condensation of hydroxybenzyl alcohol derivatives . Phenolic resins are important thermosetting resins used in cures, adhesives, and polymer composites .
  • Methods of Application : The typical procedure for the polymerization of 2-hydroxybenzyl alcohol under microwave irradiation involves the use of a solution prepared from 2-hydroxybenzyl alcohol and liquid poly(ethylene glycol) (PEG400) at room temperature in a Pyrex tube. Sulfuric acid is added dropwise at 0°C .
  • Results or Outcomes : The microwave process offers various advantages such as a decrease in the reaction time, an increase in the molecular weight, and structure control in the polymers .

2. Phenolic Protection Using Ultrasound

  • Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the efficient preparation and processing of the 4-Methoxybenzyl (PMB) group for phenolic protection using ultrasound .
  • Methods of Application : Power ultrasound facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis. Two-phase systems are used in both the ultrasound-promoted preparation and reactions of PMB-Cl .
  • Results or Outcomes : Typical runs produce PMB-protected products within 15 minutes. The protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .

3. Oxidative Cyclization

  • Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the oxidative cyclization of phenols to produce a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .
  • Methods of Application : The process involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in stoichiometric amounts (1.0 eq.) to perform the oxidative cyclization .
  • Results or Outcomes : The reaction results in the production of a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .

Safety And Hazards

2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZWVPLMSWPDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293138
Record name 2-(4-methoxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)phenol

CAS RN

37155-50-3
Record name 37155-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 100-ml, four-necked flask equipped with a mechanical stirrer, a reflux condenser and a thermometer were placed 21.6 g (0.1 mole) of the 2-(4-methoxybenzylidene)cyclohexanone produced in Example 8 and 51.7 g (0.3 mole) of diethyl maleate in this order. The flask inside was purged with nitrogen. Thereto was added 2.2 g (10 wt. %, 1.0 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The mixture was stirred at 180° C. for 6 hours and cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 150 ml of a 7% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 13.3 g of light yellow crystals. Yield: 62% The purity of the intended product in the crystals was 97% as measured by high performance liquid chromatography.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.78 g of (2-hydroxyphenyl)(4-methoxyphenyl)methanone is dissolved in acetonitrile and cooled to 0° C. 2 ml of TMSCl are added dropwise to the mixture, and then 1 g of sodium cyanoborohydride is added. The mixture is stirred at room temperature for 3 h. The reaction solution is diluted with dichloromethane and filtered through Celite.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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